molecular formula C14H20N4O B2609748 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-82-2

1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2609748
CAS RN: 941987-82-2
M. Wt: 260.341
InChI Key: KJYOVJWGTKUOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DMINDU, is a synthetic compound that has shown promising results in various scientific research studies. DMINDU belongs to the class of urea derivatives and has been studied extensively for its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis of Polycyclic Meridianin Analogues

A study by Časar et al. (2005) presents the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and its subsequent treatment with various (thio)ureas. This process leads to high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates. The base-promoted cyclization of these derivatives affords 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones, representing a new family of meridianine analogues. This showcases the compound's utility in synthesizing novel polycyclic structures potentially relevant in medicinal chemistry and drug discovery efforts (Časar, Bevk, Svete, & Stanovnik, 2005).

Study of Secondary Structural Changes

Kubilius (2018) discusses the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative in spectropolarimetric measurements to study secondary structural changes in proteins. This highlights the importance of understanding the effects of related compounds on scientific experiments, particularly in misinterpreting structural changes due to the absorption profile of these compounds (Kubilius, 2018).

Synthesis of 3-Heteroarylindoles

Research by Jakše et al. (2004) explores the use of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate in synthesizing condensed indolylpyrimidones as meridianine analogues. This work further illustrates the compound's relevance in creating complex indole structures that have applications in pharmaceutical research and development (Jakše, Svete, Stanovnik, & Golobič, 2004).

Development of Pharmacological Research Tools

A study on the discovery of nonpeptidic agonists of the urotensin-II receptor identifies compounds structurally similar to 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. These compounds are significant in pharmacological research as tools or potential drug leads, demonstrating the chemical's utility in receptor-targeted drug discovery (Croston et al., 2002).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-17(2)9-8-15-14(19)16-12-10-18(3)13-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYOVJWGTKUOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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